(1R,3S,Z)-3-(tert-butyldimethylsilyloxy)-5-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexanol

Description

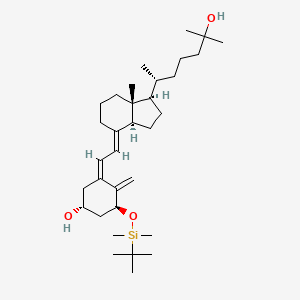

The compound "(1R,3S,Z)-3-(tert-butyldimethylsilyloxy)-5-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexanol" is a highly functionalized cyclohexanol derivative. Key structural features include:

- A cyclohexanol backbone with a methylene group at position 2.

- A tert-butyldimethylsilyl (TBS) ether at position 3, enhancing lipophilicity and stability.

- A conjugated (E)-ethylidene linkage connecting the cyclohexanol to a dihydroindenyl moiety.

- The indenyl group is substituted with a (R)-6-hydroxy-6-methylheptan-2-yl chain, critical for stereospecific interactions.

- Stereochemical complexity: 1R,3S,Z configuration in the cyclohexanol and E geometry in the ethylidene group.

Properties

IUPAC Name |

(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58O3Si/c1-23(13-11-19-32(6,7)35)28-17-18-29-25(14-12-20-33(28,29)8)15-16-26-21-27(34)22-30(24(26)2)36-37(9,10)31(3,4)5/h15-16,23,27-30,34-35H,2,11-14,17-22H2,1,3-10H3/b25-15+,26-16-/t23-,27-,28-,29+,30+,33-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKFSLZSLVBIPO-VPPRDYJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1R,3S,Z)-3-(tert-butyldimethylsilyloxy)-5-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexanol (CAS: 98728-26-8) is a complex organic molecule with potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 530.91 g/mol. The compound features a tert-butyldimethylsilyloxy group, which is known to enhance the stability and solubility of organic compounds in biological systems. The intricate structure includes multiple stereocenters and functional groups that may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related silyl ethers have shown efficacy against various bacterial strains. The presence of hydroxyl groups in this compound suggests potential activity against pathogens due to the ability to disrupt microbial membranes.

Anti-inflammatory Effects

Compounds derived from natural products often possess anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural motifs present in this compound may contribute to such activities.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that derivatives of silyl ether compounds can inhibit the growth of certain cancer cell lines. This suggests a potential for further exploration in cancer therapeutics.

- Natural Product Synthesis : The synthesis of this compound has been explored in the context of developing new therapeutic agents from natural products. For example, researchers have synthesized related compounds that exhibit significant biological activities including antitumor and anti-inflammatory effects.

Research Findings

A review of literature indicates that:

- Mechanism of Action : The mechanism by which similar compounds exert their biological effects often involves interaction with cellular receptors or enzymes, leading to altered signaling pathways.

- Comparative Studies : Comparative studies with structurally related compounds reveal that modifications in the silyl group can significantly affect biological activity, highlighting the importance of structural optimization in drug design.

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Structural Analog 1: (R)-6-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2-methylheptan-2-ol

- Key Differences :

- Functional Impact :

- The bis-TBS structure may improve metabolic stability but complicate synthetic routes.

Structural Analog 2: Tacalcitol (CAS 57333-96-7)

- Key Similarities: Conjugated diene system in the cyclohexanol-indenyl backbone, essential for vitamin D receptor (VDR) binding . Hydroxyl groups at positions 1 and 3 for biological activity.

- Key Differences: No silyl protecting groups, leading to higher polarity and shorter half-life compared to the TBS-protected target compound. Clinical use in psoriasis highlights the therapeutic relevance of this structural class .

Structural Analog 3: (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-Methyl-1-[(E,1R,4R)-1,4,5-Trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol

- Key Differences: Substituent on the indenyl group: 1,4,5-trimethylhex-2-enyl (vs. 6-hydroxy-6-methylheptan-2-yl in the target compound).

Molecular Weight and Lipophilicity

| Compound | Molecular Formula | Molecular Weight | LogP* (Predicted) |

|---|---|---|---|

| Target Compound | C₃₄H₆₀O₃Si | 544.924 | ~6.2 |

| Bis-TBS Analog | C₃₉H₇₂O₃Si₂ | 645.16 | ~9.1 |

| Tacalcitol | C₂₇H₄₄O₃ | 416.64 | ~4.8 |

*LogP estimates based on silyl group contributions.

Stereochemical and Spectroscopic Analysis

- NMR Data : The target compound’s ¹H and ¹³C NMR spectra would resemble those of TBS-protected vitamin D analogs, with characteristic shifts for the ethylidene (δ ~5.5–6.5 ppm) and silyl ether (δ ~0.1–0.3 ppm) groups .

- Mass Spectrometry : ESI-MS would show [M+H]⁺ peaks at m/z 545.4 (target) vs. 647.2 (bis-TBS analog) .

Q & A

Basic: What are the recommended synthetic strategies for constructing the polycyclic framework of this compound?

Answer:

The synthesis requires a multi-step approach focusing on stereochemical control and protecting group chemistry. Key steps include:

- Aldol Condensation : To form the conjugated enone system in the indene fragment, as seen in analogous diterpenoid syntheses .

- Silyl Protection : The tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl group during subsequent reactions, ensuring regioselectivity (e.g., as used in silyl ether formation in ).

- Cross-Metathesis : For assembling the ethylidene and methylene moieties (similar to strategies in ).

- Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to establish the (1R,3S,Z) configuration .

Critical Parameters : Monitor reaction temperatures (< -20°C for silylation) and employ inert atmospheres (N₂/Ar) to prevent TBDMS group hydrolysis.

Basic: How can the stereochemical integrity of the (Z)- and (E)-configured double bonds be confirmed post-synthesis?

Answer:

Combine NMR spectroscopy and X-ray crystallography :

- NOESY NMR : Correlate spatial proximity of protons across double bonds (e.g., cross-peaks between methylene protons and indene hydrogens confirm Z-configuration) .

- X-ray Diffraction : Resolve absolute stereochemistry of the polycyclic core (as demonstrated in for a bicyclic analog).

- Comparative CD Spectroscopy : Compare experimental circular dichroism with computed spectra for chiral centers .

Advanced: How can contradictory NMR data (e.g., unexpected coupling constants) in the cyclohexanol fragment be resolved?

Answer:

Contradictions often arise from dynamic effects or impurities. Mitigation steps:

- Variable-Temperature NMR : Identify conformational equilibria (e.g., chair flipping in cyclohexanol) by observing signal coalescence at elevated temperatures .

- HPLC Purification : Eliminate diastereomeric impurities using a chiral stationary phase (CSP) column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- DFT Calculations : Simulate coupling constants for proposed conformers and compare with experimental data .

Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions (e.g., for bioactivity assays)?

Answer:

- Kinetic Stability Studies :

- Microsomal Incubation : Assess metabolic stability using liver microsomes to identify oxidation hotspots .

Advanced: How can computational tools aid in predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., steroidogenic enzymes, given the compound’s terpenoid-like structure) .

- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational dynamics .

- QSAR Modeling : Correlate substituent effects (e.g., methylene vs. hydroxyl groups) with bioactivity data from analogs in .

Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc, 10:1 → 3:1) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) for high recovery of crystalline product .

- Prep-HPLC : Apply reverse-phase C18 columns for final polishing (ACN:H₂O + 0.1% TFA) .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) be leveraged to study metabolic pathways or biosynthetic origins?

Answer:

- Deuterium Incorporation : Synthesize analogs with ²H at the methylene position via Pd/C-catalyzed H/D exchange .

- ¹³C-Labeled Precursors : Feed ¹³C-glucose to microbial cultures (if biosynthetic) and trace incorporation via NMR .

- Radioisotope Tracing : Use ³H-labeled compounds in autoradiography to map tissue distribution .

Basic: What analytical techniques are essential for confirming molecular weight and elemental composition?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.